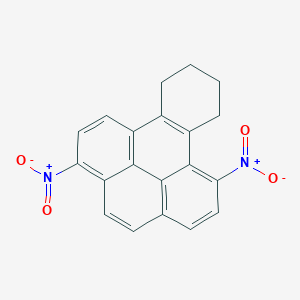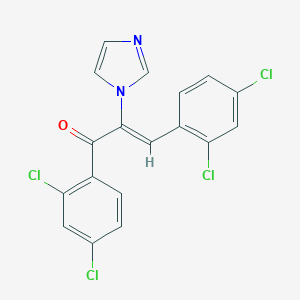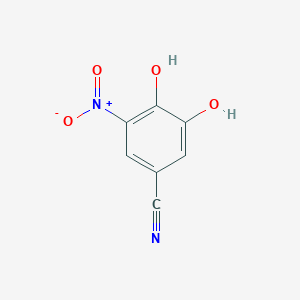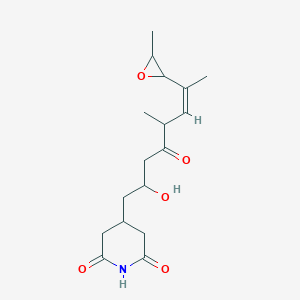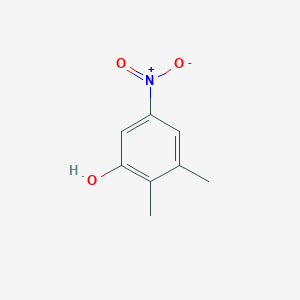
2,3-Dimethyl-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-nitrophenol (DMNP) is a yellow crystalline compound that is widely used in scientific research. It is a derivative of phenol that contains two methyl groups and a nitro group at the 2,3 and 5 positions, respectively. DMNP has been used in various research fields, including biochemistry, microbiology, and environmental science due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-nitrophenol is not fully understood. However, it is believed that 2,3-Dimethyl-5-nitrophenol is oxidized by enzymes, such as laccases and peroxidases, to form a quinone intermediate. The quinone intermediate can then undergo further reactions, such as reduction or hydrolysis, to form different products.
Biochemische Und Physiologische Effekte
2,3-Dimethyl-5-nitrophenol has been shown to have antimicrobial properties. It can inhibit the growth of bacteria, fungi, and algae. 2,3-Dimethyl-5-nitrophenol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the exact biochemical and physiological effects of 2,3-Dimethyl-5-nitrophenol on living organisms are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Dimethyl-5-nitrophenol is also a relatively inexpensive compound, which makes it an attractive choice for researchers. However, 2,3-Dimethyl-5-nitrophenol has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, researchers should handle 2,3-Dimethyl-5-nitrophenol with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for 2,3-Dimethyl-5-nitrophenol research. One direction is to study the degradation of 2,3-Dimethyl-5-nitrophenol by microorganisms in different environments, such as soil and water. Another direction is to study the antioxidant properties of 2,3-Dimethyl-5-nitrophenol in living organisms. Additionally, 2,3-Dimethyl-5-nitrophenol can be used as a model compound to study the catalytic activity of enzymes in different conditions. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Conclusion:
2,3-Dimethyl-5-nitrophenol is a yellow crystalline compound that has been widely used in scientific research. It is a stable and relatively inexpensive compound that has unique properties, such as antimicrobial and antioxidant properties. 2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments, but it also has some limitations due to its toxicity. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Synthesemethoden
2,3-Dimethyl-5-nitrophenol can be synthesized through several methods, including nitration of 2,3-dimethylphenol with nitric acid and sulfuric acid, or by the reaction of 2,3-dimethylphenol with nitric acid and acetic anhydride. The synthesized 2,3-Dimethyl-5-nitrophenol can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-nitrophenol has been widely used in scientific research due to its unique properties. It is commonly used as a substrate for enzymes, such as laccases and peroxidases, to study their catalytic activity. 2,3-Dimethyl-5-nitrophenol is also used as a model compound to study the degradation of nitrophenols by microorganisms. In addition, 2,3-Dimethyl-5-nitrophenol has been used as an indicator for the determination of pH in aqueous solutions.
Eigenschaften
CAS-Nummer |
112071-38-2 |
|---|---|
Produktname |
2,3-Dimethyl-5-nitrophenol |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2,3-dimethyl-5-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3 |
InChI-Schlüssel |
GQVYCDUMNSPVOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Synonyme |
2,3-Xylenol, 5-nitro- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



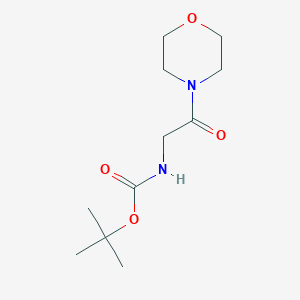
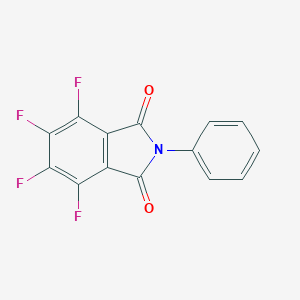
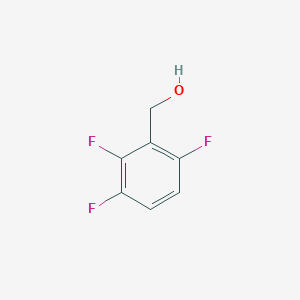
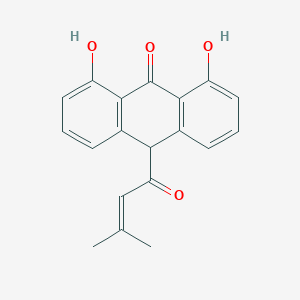
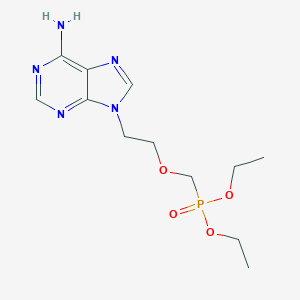
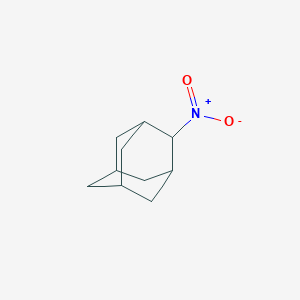
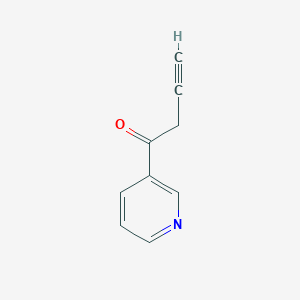
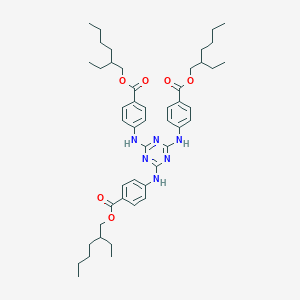
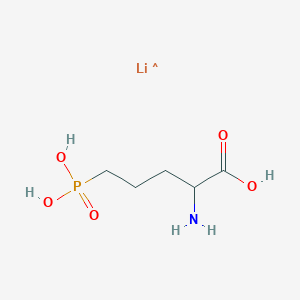
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
